molecular formula C28H28FN7O B2436406 9-(3,4-Dimethylphenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine CAS No. 1206991-12-9

9-(3,4-Dimethylphenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine

Cat. No. B2436406
CAS RN: 1206991-12-9
M. Wt: 497.578
InChI Key: HUOJCKGZKDALCZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine ring, a piperazine ring, and a fluorophenyl group. These groups are common in many pharmaceuticals and could potentially interact with various biological targets .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine ring. The presence of the fluorophenyl group could potentially influence the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine ring and the fluorophenyl group. The piperazine ring is also a common moiety in many pharmaceuticals and could potentially undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl group could potentially influence its solubility and stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the synthesis of various heterocyclic compounds like pyrazolines, pyrazoles, and triazoles, which are important in medicinal chemistry (Abdelhamid, Fahmi, & Alsheflo, 2012).
  • It's used in the creation of new piperazine and triazolo-pyrazine derivatives with antimicrobial properties (Patil et al., 2021).

Biological and Medicinal Applications

  • Derivatives of this compound have been evaluated for their antimicrobial activity, showing potential in developing new antimicrobials (Hassan, 2013).
  • Some related compounds exhibit anti-inflammatory properties, highlighting the therapeutic potential of these derivatives (Abd Alla et al., 2010).
  • Research has also explored the synthesis of related compounds for anticancer activity, indicating the potential use of these derivatives in cancer treatment (Abdellatif et al., 2014).

Future Directions

The potential applications of this compound would depend on its biological activity. Further studies would be needed to determine its potential uses .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '9-(3,4-Dimethylphenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine' involves the reaction of 3-(4-fluorophenyl)piperazine-1-carboxylic acid with 3-(3-bromoacetyl)-1,2,4-triazole, followed by the reaction of the resulting intermediate with 9-(3,4-dimethylphenyl)-3-hydrazinopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine.", "Starting Materials": [ "3-(4-fluorophenyl)piperazine-1-carboxylic acid", "3-(3-bromoacetyl)-1,2,4-triazole", "9-(3,4-dimethylphenyl)-3-hydrazinopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine" ], "Reaction": [ "Step 1: 3-(4-fluorophenyl)piperazine-1-carboxylic acid is reacted with thionyl chloride to form 3-(4-fluorophenyl)piperazine-1-carbonyl chloride.", "Step 2: 3-(4-fluorophenyl)piperazine-1-carbonyl chloride is reacted with 3-(3-bromoacetyl)-1,2,4-triazole in the presence of a base such as triethylamine to form the intermediate 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,2,4-triazole.", "Step 3: The intermediate 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,2,4-triazole is then reacted with 9-(3,4-dimethylphenyl)-3-hydrazinopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final compound '9-(3,4-Dimethylphenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine'." ] }

CAS RN

1206991-12-9

Product Name

9-(3,4-Dimethylphenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine

Molecular Formula

C28H28FN7O

Molecular Weight

497.578

IUPAC Name

3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C28H28FN7O/c1-19-3-4-21(17-20(19)2)24-18-25-28-31-30-26(35(28)15-16-36(25)32-24)9-10-27(37)34-13-11-33(12-14-34)23-7-5-22(29)6-8-23/h3-8,15-18H,9-14H2,1-2H3

InChI Key

HUOJCKGZKDALCZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)N5CCN(CC5)C6=CC=C(C=C6)F)C

solubility

not available

Origin of Product

United States

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